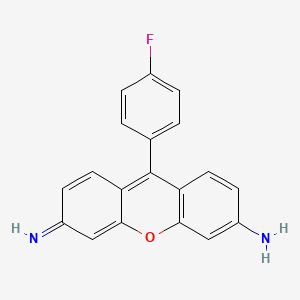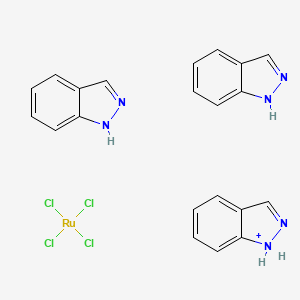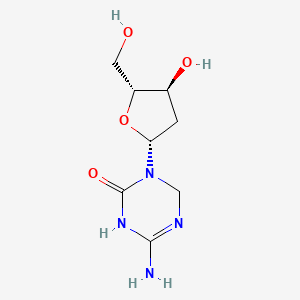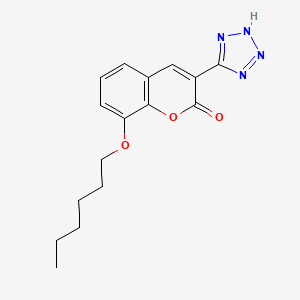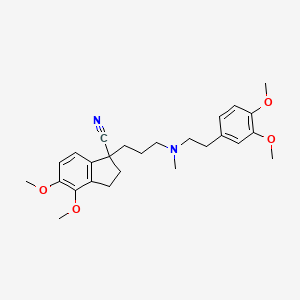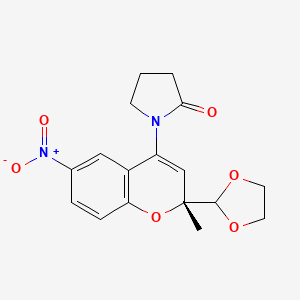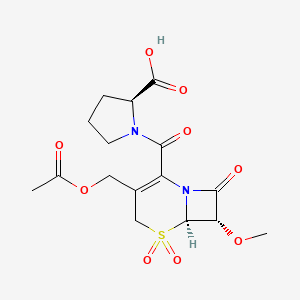
3-Acetoxymethyl-7-methoxy-1-aza-5-thia-8-oxo-bicyclo(4.2.0)oct-2-ene-2-carboxypyrrolidine carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-658,758 is a cephalosporin-based beta-lactam compound known for its role as a time-dependent inhibitor of human and rat polymorphonuclear leukocyte elastase. This compound has been studied for its potential to prevent immune complex-mediated hemorrhage in the lungs and its effectiveness in inhibiting elastases in cystic fibrosis sputum .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-658,758 is synthesized through a series of chemical reactions involving the modification of cephalosporin structures.
Industrial Production Methods: The industrial production of L-658,758 involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: L-658,758 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the cephalosporin core.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule to alter its properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of L-658,758 with modified inhibitory properties against elastase enzymes .
Scientific Research Applications
L-658,758 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying beta-lactam chemistry and enzyme inhibition.
Biology: Investigated for its role in inhibiting elastase enzymes in biological systems.
Medicine: Explored for its potential therapeutic applications in treating conditions like cystic fibrosis and immune complex-mediated hemorrhage.
Industry: Utilized in the development of new pharmaceuticals and enzyme inhibitors .
Mechanism of Action
L-658,758 exerts its effects by inhibiting elastase enzymes through a time-dependent mechanism. The compound forms a Michaelis complex with the enzyme, followed by acylation of the active site serine. This leads to the formation of a stable enzyme-inhibitor complex, effectively preventing the enzyme from degrading elastin and other substrates .
Comparison with Similar Compounds
L-659,286: Another cephalosporin derivative with similar inhibitory properties against elastase enzymes.
L-683,845: A monocyclic beta-lactam with higher potency against isolated polymorphonuclear leukocyte elastase compared to L-658,758
Uniqueness of L-658,758: L-658,758 is unique due to its specific structural modifications that enhance its time-dependent inhibitory properties. Its effectiveness in preventing immune complex-mediated hemorrhage and inhibiting elastases in cystic fibrosis sputum distinguishes it from other similar compounds .
Properties
CAS No. |
116507-04-1 |
|---|---|
Molecular Formula |
C16H20N2O9S |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(2S)-1-[(6R,7S)-3-(acetyloxymethyl)-7-methoxy-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O9S/c1-8(19)27-6-9-7-28(24,25)15-12(26-2)14(21)18(15)11(9)13(20)17-5-3-4-10(17)16(22)23/h10,12,15H,3-7H2,1-2H3,(H,22,23)/t10-,12-,15+/m0/s1 |
InChI Key |
SMZXYXKZTNLAKY-ITDIGPHOSA-N |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)OC)S(=O)(=O)C1)C(=O)N3CCCC3C(=O)O |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@H](C2=O)OC)S(=O)(=O)C1)C(=O)N3CCC[C@H]3C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)OC)S(=O)(=O)C1)C(=O)N3CCCC3C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-acetoxymethyl-7-methoxy-1-aza-5-thia-8-oxo-bicyclo(4.2.0)oct-2-ene-2-carboxypyrrolidine carboxamide L 658,758 L 658758 L-658,758 L-658758 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


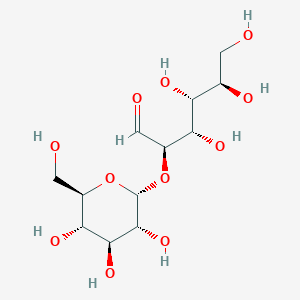
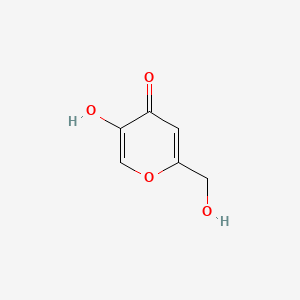
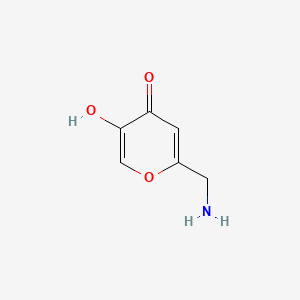

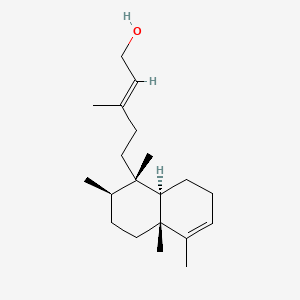

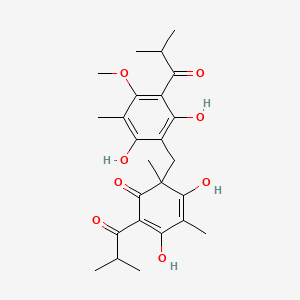
![(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B1673757.png)
